molecular formula C18H23N3O3 B2753166 N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571159-45-0

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2753166
CAS No.: 571159-45-0
M. Wt: 329.4
InChI Key: ZJBLEGSICPSKQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antihypertensive Activity

Research on diazaspiro[4.5]decan derivatives has demonstrated their potential as antihypertensive agents. A study by J. Caroon et al. (1981) synthesized and evaluated a series of these compounds, identifying specific derivatives with significant antihypertensive effects in spontaneous hypertensive rats. The study highlighted the influence of substituents on the spirocyclic core for optimizing antihypertensive activity, providing a foundation for further exploration of similar structures in cardiovascular drug development (J. Caroon et al., 1981).

Antiviral Evaluation

Spirothiazolidinone compounds, which share a spirocyclic motif with N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, have been designed, synthesized, and evaluated for antiviral activity. A study by Çağla Begüm Apaydın et al. (2020) found that certain derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the potential of diazaspiro[4.5]decane derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2020).

Antitubercular Properties

The antitubercular activity of benzothiazinones, which are structurally distinct but relevant due to their potential therapeutic application, has been demonstrated in studies on Mycobacterium tuberculosis. For example, a study by M. Pasca et al. (2010) evaluated the susceptibility of clinical isolates to benzothiazinones, establishing a baseline for resistance prior to clinical trial introduction. This research underlines the importance of exploring diverse chemical scaffolds, including diazaspiro[4.5]decane derivatives, for antitubercular therapies (M. Pasca et al., 2010).

Antibacterial and Antioxidant Agents

Spiro derivatives have also been investigated for their antibacterial and antioxidant properties. A study by Basavaraj S Naraboli et al. (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, demonstrating potent antimicrobial and antioxidant activities. This research highlights the versatility of spirocyclic compounds in addressing a range of bacterial infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and influences biological functions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-7-9-18(10-8-13)16(23)21(17(24)20-18)12-15(22)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBLEGSICPSKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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